molecular formula C9H9N3O3S2 B1349194 N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide CAS No. 436095-78-2

N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide

Cat. No. B1349194
M. Wt: 271.3 g/mol
InChI Key: DHGOOCPNKFWIFL-UHFFFAOYSA-N
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Description

N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide (also known as N-methylthiosemicarbazide, or MTS) is an organosulfur compound that has been used in a variety of scientific research applications. It is a white solid with a pungent odor and a melting point of around 200°C. MTS is a versatile compound that can be used in a variety of biochemical and physiological experiments, and its use in scientific research has grown significantly in recent years.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Research has identified certain mercapto-1,3,4-oxadiazole and -1,2,4-triazole derivatives, starting from 4-(4-halogeno-phenylsulfonyl)benzoic acid hydrazides, as inhibitors of carbonic anhydrase isozymes I, II, and IX. These isozymes are relevant for physiological functions and associated with tumor environments. The compounds exhibited inhibition constants in the low micromolar range, indicating their potential as therapeutic agents targeting carbonic anhydrase-related diseases (Almajan et al., 2008).

Synthesis and Antimicrobial Properties

Another study focused on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides and their screening against butyrylcholinesterase enzyme. These compounds were evaluated for molecular docking studies to find their binding affinities and ligand orientations within the active sites of human BChE protein, showing the importance of certain amino acid residues for ligand stabilization (Khalid et al., 2016).

Anticancer and Anti-Inflammatory Agents

A study synthesized novel N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and evaluated their structures through spectral data. These compounds exhibited moderate to talented antibacterial activity against Gram-negative and Gram-positive bacteria, indicating their potential as new therapeutic agents (Khalid et al., 2016).

Synthesis and Evaluation as Antimicrobial Agents

A series of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives were synthesized and their antimicrobial properties were evaluated. The derivatives showed potent antimicrobial activities against a broad panel of bacterial and fungal strains, highlighting the impact of fluorine atoms on enhancing antimicrobial properties (Parikh & Joshi, 2014).

Antioxidant Activities

Coumarin derivatives containing a 1,2,3-triazole ring were synthesized and evaluated for their in-vitro antioxidant properties. The compounds showed significant antioxidant activities, suggesting their potential use in combating oxidative stress-related diseases (Kumar K. et al., 2018).

properties

IUPAC Name

N-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S2/c1-17(13,14)12-7-4-2-6(3-5-7)8-10-11-9(16)15-8/h2-5,12H,1H3,(H,11,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGOOCPNKFWIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360630
Record name N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide

CAS RN

436095-78-2
Record name N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 436095-78-2
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